Etiroxate Carboxylic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Etiroxate Carboxylic Acid often involves innovative methods to achieve high yields without racemization. For instance, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated to be effective for the synthesis of ureas from carboxylic acids. This method is noted for its mild and simple reaction conditions, compatibility with various protecting groups, and the environmentally friendly and cost-effective recovery of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to Etiroxate Carboxylic Acid has been elucidated through X-ray analysis. For example, the structure of ethyl 1′-benzyl-7-methoxy-3,3-dimethyl-1,2′-dioxo-5′-phenyl-1′,2,2′,3,4,10-hexahydro-1H-spiro[acridine-9,3′-pyrrole]-4′-carboxylate was determined, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Silaichev et al., 2010).

Chemical Reactions and Properties

Etiroxate Carboxylic Acid and its derivatives participate in various chemical reactions that underscore their reactivity and functional group transformations. For instance, the synthesis of a binuclear iron(III) complex bridged by 1-aminocyclopropane-1-carboxylic acid highlighted the reactivity of carboxylic acid derivatives in forming metal complexes, which can further react with hydrogen peroxide to produce ethylene (Ghattas et al., 2009).

Physical Properties Analysis

The physical properties of Etiroxate Carboxylic Acid derivatives, such as solubility, melting point, and crystalline structure, are pivotal for understanding their behavior in various environments and applications. The crystalline and molecular structure of specific derivatives, determined by X-ray analysis, provides valuable information about intermolecular interactions and stability (Dmitriev et al., 2015).

Chemical Properties Analysis

The chemical properties of Etiroxate Carboxylic Acid derivatives, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are essential for their application in synthesis and other chemical processes. The reaction of substituted ethyl 1,2,3,4,4′,5′-hexahydrospiro[naphthalene-2,5′-pyrazole]-3′-carboxylates with halogens, resulting in spirocyclic substituted 3-halo-4,5-dihydro-3H-pyrazoles, exemplifies the diverse reactivity of carboxylic acid derivatives (Molchanov et al., 2005).

Applications De Recherche Scientifique

Biocatalyst Inhibition

Carboxylic acids, including etiroxate carboxylic acid analogs, are explored for their impact on microbial biocatalysts. These compounds can inhibit microbial growth at concentrations below the desired yield, affecting the production of biofuels and other biorenewable chemicals. The mechanism of inhibition often involves damage to the microbial cell membrane and internal pH alterations, prompting research into metabolic engineering strategies for increased microbial robustness (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is critical for their application in producing bio-based plastics. Innovations in solvent systems for LLX, including ionic liquids and composite solvents, aim to improve the economic feasibility of acid recovery processes, particularly from dilute streams. These advancements are essential for the sustainable production of organic acids and their derivatives (Sprakel & Schuur, 2019).

Synthetic Mimics of Diiron Protein Active Sites

Research on carboxylate-bridged diiron centers, which are used in biology for the activation of dioxygen, involves the synthesis of model complexes that mimic these natural systems. These studies aim to replicate the reactivity of such centers towards molecular oxygen, offering insights into the development of new catalysts and the understanding of biological processes (Do & Lippard, 2011).

Ethylene Biosynthesis and Regulation

Carboxylic acids also play a role in plant biology, particularly in the biosynthesis and regulation of ethylene, a critical plant hormone. The precursor molecule 1-aminocyclopropane-1-carboxylic acid (ACC) illustrates the multifaceted roles of carboxylic acids in plant growth, stress response, and hormone signaling (Van de Poel & Van Der Straeten, 2014).

Novel Carboxylic Acid Bioisosteres

In pharmacology, carboxylic acid bioisosteres are explored for their potential to improve drug profiles. Modifications to the carboxylic acid moiety aim to enhance metabolic stability, reduce toxicity, and improve the ability of drugs to cross biological membranes. This research underscores the versatility and importance of carboxylic acids and their derivatives in drug development (Horgan & O’ Sullivan, 2021).

Mécanisme D'action

Target of Action

Etiroxate Carboxylic Acid, also known as etiroxic acid or skleronorm , is a lipid-lowering compound used for hyperlipoproteinemia research

Mode of Action

For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .

Biochemical Pathways

Carboxylic acids are important organic compounds that participate in various cellular metabolic pathways . For instance, the 2-Oxocarboxylic acid metabolism pathway provides important precursors for alkaloid synthesis . Oxocarboxylic acid is a key intermediate for energy production and plays an important role in the synthesis of aromatic amino acids .

Pharmacokinetics

For example, Etoricoxib, a different compound, is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The major metabolite produced in vivo in humans is the 6’-carboxylic acid derivative of etoricoxib .

Result of Action

The reduction and oxidation reactions of carboxylic acids can lead to various products . For instance, the reduction of carboxylic acids can lead to the formation of 1º-alcohols .

Action Environment

The synthesis of carboxylic acid esters, which involves carboxylic acids as electrophiles or nucleophiles, can be influenced by various chemical reagents, catalysts, and reaction media .

Orientations Futures

Recent research thrust and industrial focus have been directed towards the production of platform chemicals and value-products from biomass-derived materials . The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it grown exponentially in the last decade .

Propriétés

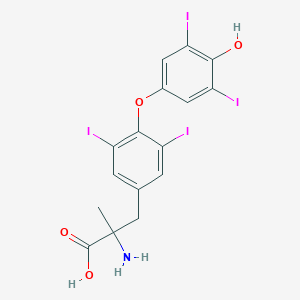

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWORJPLTFZBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604993 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etiroxate Carboxylic Acid | |

CAS RN |

3414-34-4 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

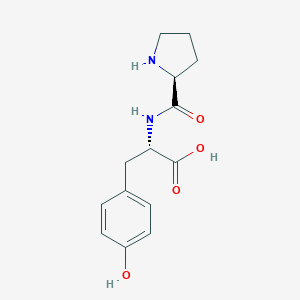

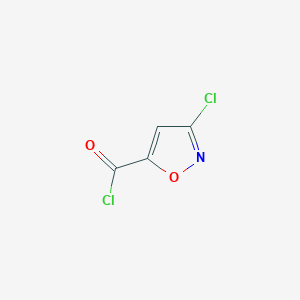

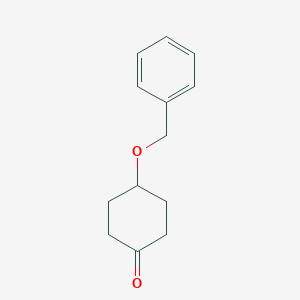

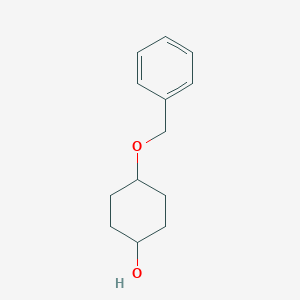

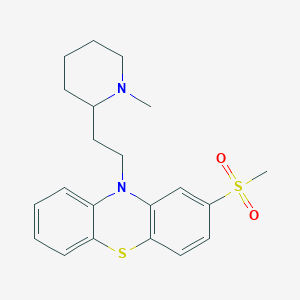

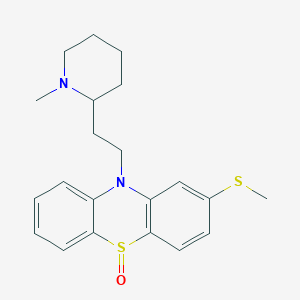

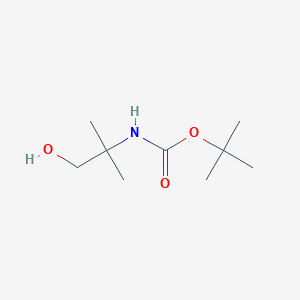

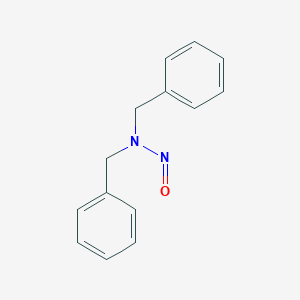

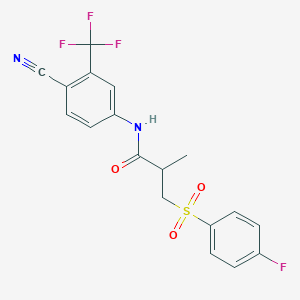

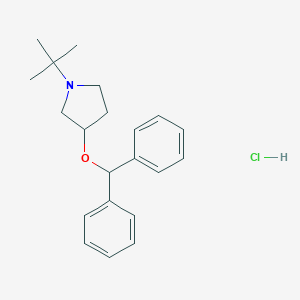

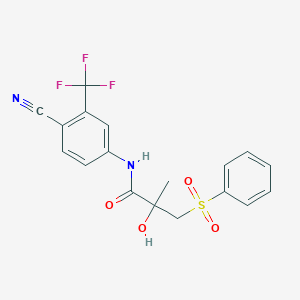

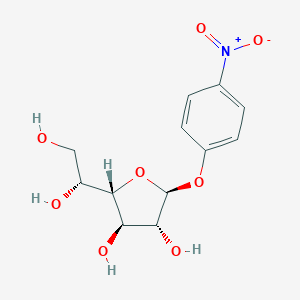

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.